molecular formula C12H19NO4 B15225820 (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B15225820
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-HLTSFMKQSA-N
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Description

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of chiral centers in the molecule adds to its complexity and potential for stereospecific reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and substituted amines.

Scientific Research Applications

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The bicyclic structure adds rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid ethyl ester
  • (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate

Uniqueness

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with target molecules makes it valuable in various research applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

GMGUVTWUHZJSAF-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O

Origin of Product

United States

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